2-ethoxy-4-[(E)-(2-{[(4-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl benzoate (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-4-[(E)-(2-{[(4-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl benzoate is a complex organic compound with a molecular formula of C26H21N5O5S . This compound is known for its unique structure, which includes an ethoxy group, a hydrazinylidene moiety, and a benzoate ester. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-4-[(E)-(2-{[(4-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl benzoate typically involves multiple steps. One common method includes the reaction of 2-ethoxy-4-formylbenzoate with 4-methylphenylhydrazine under acidic conditions to form the hydrazone intermediate. This intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general principles of organic synthesis, such as maintaining reaction conditions and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-4-[(E)-(2-{[(4-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, especially on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-ethoxy-4-[(E)-(2-{[(4-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl benzoate is primarily used in scientific research due to its unique chemical properties. It is utilized in:
Chemistry: As a reagent in organic synthesis and reaction mechanism studies.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Limited use, mainly in specialized research and development projects.
Mechanism of Action
The mechanism of action for 2-ethoxy-4-[(E)-(2-{[(4-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-ethoxy-4-[(E)-(2-{[(4-nitrophenyl)amino]acetyl}hydrazinylidene)methyl]phenyl benzoate: Similar structure but with a nitro group instead of a methyl group.
2-ethoxy-4-[(E)-(2-{[(4-methoxyphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl benzoate: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness
The uniqueness of 2-ethoxy-4-[(E)-(2-{[(4-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl benzoate lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C25H25N3O4 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C25H25N3O4/c1-3-31-23-15-19(11-14-22(23)32-25(30)20-7-5-4-6-8-20)16-27-28-24(29)17-26-21-12-9-18(2)10-13-21/h4-16,26H,3,17H2,1-2H3,(H,28,29)/b27-16+ |
InChI Key |
ORYFEWKXGZHWTQ-JVWAILMASA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CNC2=CC=C(C=C2)C)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)CNC2=CC=C(C=C2)C)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.